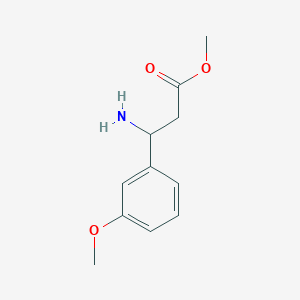

Methyl 3-amino-3-(3-methoxyphenyl)propanoate

Vue d'ensemble

Description

Methyl 3-amino-3-(3-methoxyphenyl)propanoate, also known as MAMPP, is a small molecule that has a wide range of applications in scientific research. MAMPP is a synthetic molecule that is used as a substrate, inhibitor, and activator of enzymes, and is also used as a ligand for proteins and receptors. MAMPP has been used in numerous studies to further understand the mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 3-amino-3-(3-methoxyphenyl)propanoate is involved in various synthetic pathways and chemical reactions. For instance, the compound has been used in the synthesis of α-aminochalcones through the addition of O-methylhydroxylamine to related compounds, followed by isomerization processes. This demonstrates its role in the preparation of complex organic structures, potentially useful in the development of new materials or pharmaceuticals (Reichel & Pritze, 1974).

Catalytic Applications

The compound has been identified as a key intermediate in highly active and selective catalytic processes for the production of valuable chemicals. For instance, it serves as an intermediate in the methoxycarbonylation of ethene, highlighting its importance in industrial chemical synthesis and the production of esters (Clegg et al., 1999).

Biological and Medicinal Chemistry

This compound also finds applications in the field of medicinal chemistry. It serves as a precursor or intermediate in the synthesis of biologically active compounds, such as those involved in asymmetric biocatalysis processes to produce pharmaceutical intermediates like S-3-amino-3-phenylpropionic acid, an important component in drug synthesis (Li et al., 2013).

Environmental and Analytical Chemistry

In the environmental and analytical chemistry domain, derivatives of this compound are explored for their potential as corrosion inhibitors, showcasing their application in material science and industrial maintenance. This highlights the compound's utility in protecting metals from corrosive environments, contributing to the longevity and durability of industrial infrastructure (Djenane et al., 2019).

Propriétés

IUPAC Name |

methyl 3-amino-3-(3-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYKYXMRPXMHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

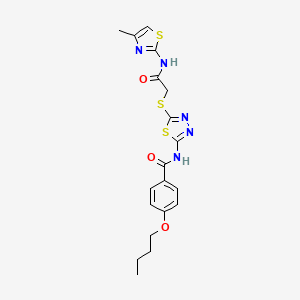

COC1=CC=CC(=C1)C(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B2976664.png)

![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)

![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)

![N-(3,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2976678.png)

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2976684.png)

![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)

![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)